
1-(Fenilsulfonil)pirrolidina
Descripción general
Descripción
1-(Phenylsulfonyl)pyrrolidine is an organic compound with the molecular formula C10H13NO2S. It is characterized by a pyrrolidine ring bonded to a phenylsulfonyl group. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as a building block in various chemical reactions .
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry:
- It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis .
Biology:
- In biological research, 1-(Phenylsulfonyl)pyrrolidine is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules, providing insights into their functions .
Medicine:
- The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
- In the industrial sector, 1-(Phenylsulfonyl)pyrrolidine is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)pyrrolidine can be synthesized through the sulfonylation of pyrrolidine. One common method involves the reaction of pyrrolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of 1-(Phenylsulfonyl)pyrrolidine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
1-(Phenylsulfonyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfone derivatives.
Reduction:
- Reduction of 1-(Phenylsulfonyl)pyrrolidine can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution:
- The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols .
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amines .
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form covalent or non-covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring can interact with receptor proteins, modulating their signaling pathways. These interactions are crucial for the compound’s biological effects and therapeutic potential .
Comparación Con Compuestos Similares
1-(Phenylsulfonyl)pyrrolidine can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)pyrrole: This compound has a similar structure but contains a pyrrole ring instead of a pyrrolidine ring.
1-(Phenylsulfonyl)piperidine: This compound features a piperidine ring and shares some chemical properties with 1-(Phenylsulfonyl)pyrrolidine.
Uniqueness: 1-(Phenylsulfonyl)pyrrolidine is unique due to its combination of a pyrrolidine ring and a phenylsulfonyl group. This structure imparts specific reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
1-(benzenesulfonyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWRVRWIXRRDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289055 | |
| Record name | 1-(phenylsulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5033-22-7 | |
| Record name | 1-(Phenylsulfonyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5033-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylsulfonyl)pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005033227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5033-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(phenylsulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the target of the compound (3S,4S)-N-[(2E)-2-IMINOETHYL]-4-(MORPHOLIN-4-YLCARBONYL)-1-(PHENYLSULFONYL)PYRROLIDINE-3-CARBOXAMIDE and how does the 1-(Phenylsulfonyl)pyrrolidine moiety contribute to this interaction?
A1: The research article focuses on the interaction of the compound (3S,4S)-N-[(2E)-2-IMINOETHYL]-4-(MORPHOLIN-4-YLCARBONYL)-1-(PHENYLSULFONYL)PYRROLIDINE-3-CARBOXAMIDE with mouse cathepsin S. [] While the full structure of the compound is provided, the article itself does not delve into the specific binding interactions or the role of the 1-(Phenylsulfonyl)pyrrolidine moiety. Therefore, we cannot ascertain the specific contribution of this moiety to target binding based solely on this research. Further studies exploring structure-activity relationships would be needed to elucidate this information.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



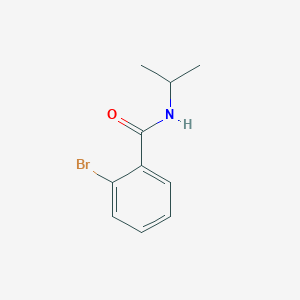
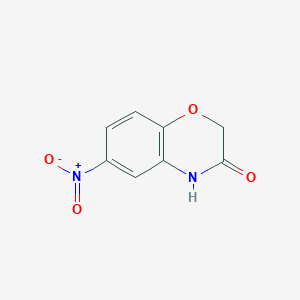

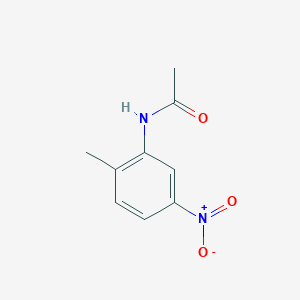

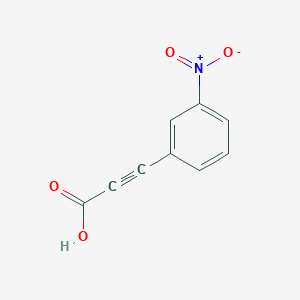
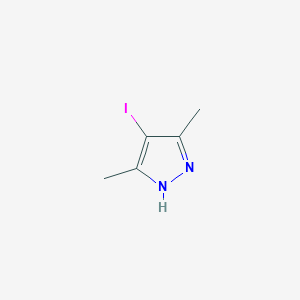
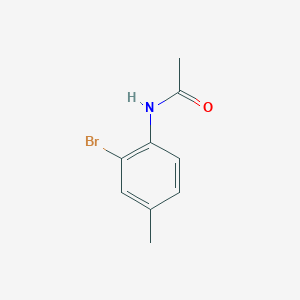
![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)


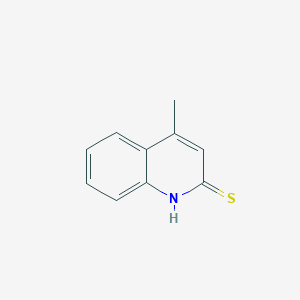
![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)
